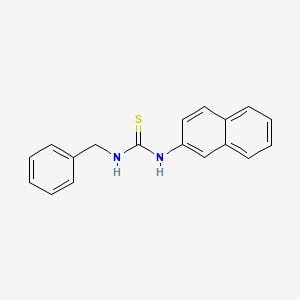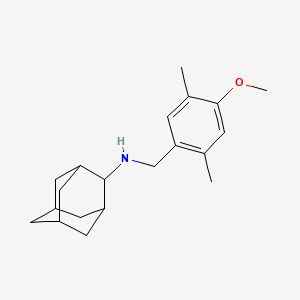
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP4i, and it has been studied extensively for its biological and pharmacological properties.
作用机制
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released by the gut in response to food intake. Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to exhibit potent inhibitory activity against DPP-4 enzyme activity in vitro and in vivo. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. Furthermore, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its beneficial effects on glucose metabolism.
实验室实验的优点和局限性
The advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in lab experiments include its potent inhibitory activity against DPP-4 enzyme activity, its ability to improve glucose metabolism, and its potential applications in drug discovery and development. However, its limitations include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
未来方向
There are several future directions for the research and development of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in vivo.
3. Evaluation of the safety and efficacy of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in clinical trials.
4. Development of novel DPP-4 inhibitors based on the structure of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine.
5. Investigation of the potential applications of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in other fields such as neuroscience and cancer research.
Conclusion:
In conclusion, 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has shown promising results in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its potent inhibitory activity against DPP-4 enzyme activity and its ability to improve glucose metabolism make it a promising candidate for the treatment of type 2 diabetes mellitus. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the reaction of morpholine with 1-(2,2-diphenylethyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
科学研究应用
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a critical role in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus, and 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has shown promising results in preclinical studies.
属性
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(18-26-13-7-12-24-26)25-14-15-28-21(17-25)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21-22H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRONCCLMZLXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)


![(4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6012136.png)

![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B6012164.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012202.png)
![3-(4-fluorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012204.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)
